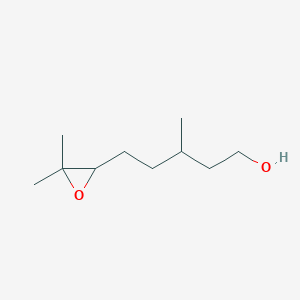
3,7-Dimethyl-6,7-epoxyoctan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-6,7-epoxyoctan-1-ol is a chemical compound that belongs to the family of epoxy alcohols. It is commonly used in scientific research applications due to its unique properties and potential benefits. In
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-6,7-epoxyoctan-1-ol is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3,7-Dimethyl-6,7-epoxyoctan-1-ol has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties. It can also inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,7-Dimethyl-6,7-epoxyoctan-1-ol in lab experiments is its unique properties. The compound is stable and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that the compound is not widely available, which can make it difficult to obtain for certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3,7-Dimethyl-6,7-epoxyoctan-1-ol. One direction is to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, there is potential for the compound to be used in the synthesis of new chiral molecules with unique properties.
Conclusion:
In conclusion, 3,7-Dimethyl-6,7-epoxyoctan-1-ol is a unique compound with potential benefits in various scientific research applications. Its synthesis method is relatively simple and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-6,7-epoxyoctan-1-ol has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of other compounds. It is also used as a chiral building block in the synthesis of chiral molecules.
Eigenschaften
CAS-Nummer |
1564-98-3 |
|---|---|
Produktname |
3,7-Dimethyl-6,7-epoxyoctan-1-ol |
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
Kanonische SMILES |
CC(CCC1C(O1)(C)C)CCO |
Andere CAS-Nummern |
1564-98-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

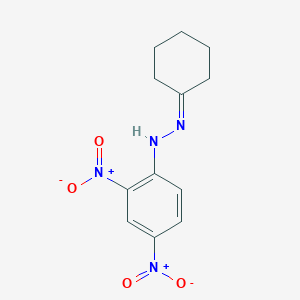
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
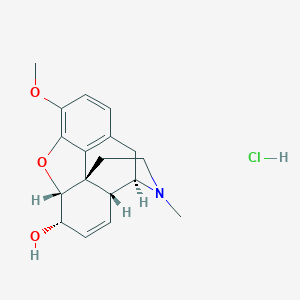
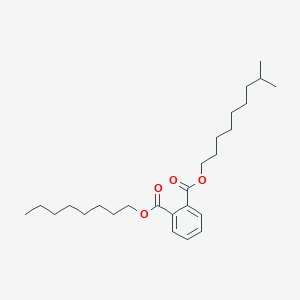
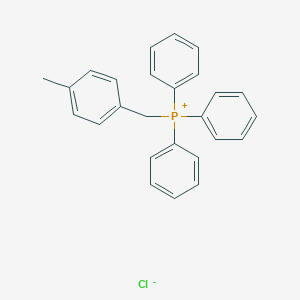
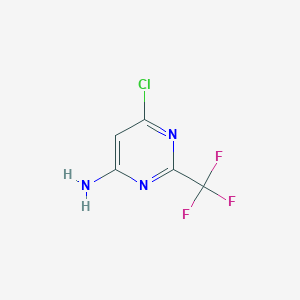
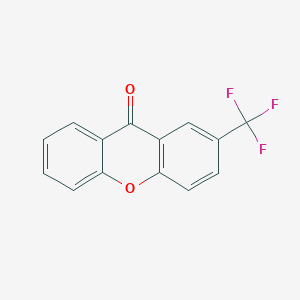
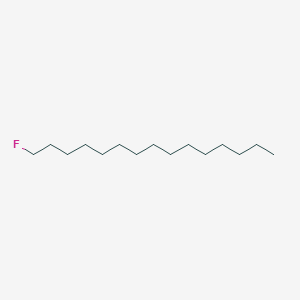
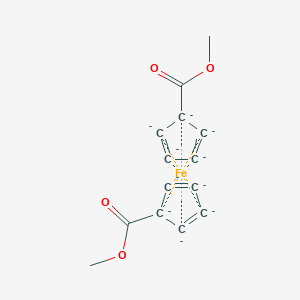
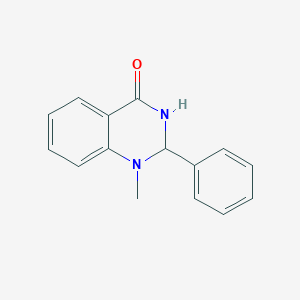
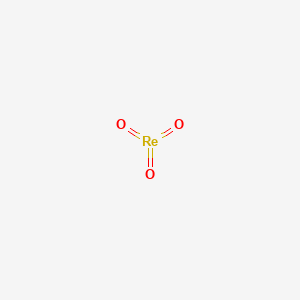
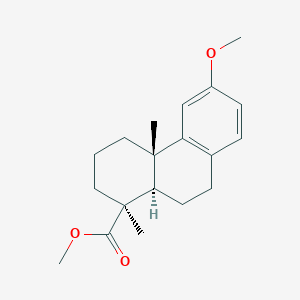
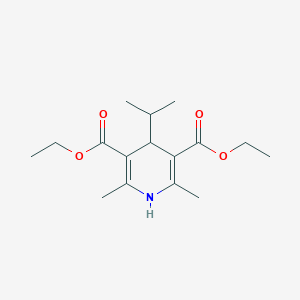
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)